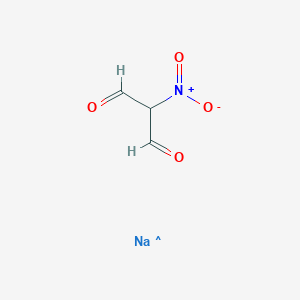
CID 24193465
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 24193465 is an organic compound with the chemical formula C3H2NNaO4. It is known for its reactivity and importance in organic synthesis. This compound is characterized by a nitro group attached to a malonaldehyde backbone, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitromalonaldehyde sodium involves the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then recrystallized from ethanol and water to obtain pure nitromalonaldehyde sodium .
Industrial Production Methods
Industrial production methods for nitromalonaldehyde sodium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional safety measures to handle the impact-sensitive and thermally unstable nature of the compound .
Chemical Reactions Analysis
Types of Reactions
CID 24193465 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with nitromalonaldehyde sodium include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products Formed
Major products formed from reactions with nitromalonaldehyde sodium include various heterocyclic compounds, such as pyrimidines and pyrazoles, which are valuable in pharmaceutical and agrochemical industries .
Scientific Research Applications
CID 24193465 is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways involving nitro compounds.
Medicine: It is a precursor in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of nitromalonaldehyde sodium involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive and suitable for nucleophilic addition reactions. This property allows the compound to participate in various chemical transformations, leading to the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to nitromalonaldehyde sodium include:
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
- Sodium nitropropanedial monohydrate
Uniqueness
What sets nitromalonaldehyde sodium apart from these similar compounds is its specific reactivity and the types of products it forms. Its unique structure allows for the synthesis of a wide range of heterocyclic compounds, making it particularly valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C3H3NNaO4 |
|---|---|
Molecular Weight |
140.05 g/mol |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-3H; |
InChI Key |
XZSLEMLESJRKPL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















